molecular formula C14H14FNO3 B2353929 N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide CAS No. 2202002-85-3

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2353929
CAS No.: 2202002-85-3
M. Wt: 263.268
InChI Key: KOQNFBPPHFXBLR-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its biological activity, and a fluorinated oxolane ring, which can enhance its chemical stability and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and the introduction of the fluorinated oxolane ring. One common synthetic route involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of Fluorinated Oxolane Ring: The fluorinated oxolane ring can be introduced through a nucleophilic substitution reaction using a fluorinated oxolane precursor.

    Coupling Reaction: The final step involves coupling the benzofuran core with the fluorinated oxolane ring through an amide bond formation reaction using reagents like carbodiimides or coupling agents.

Industrial Production Methods

For industrial production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography can be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated oxolane ring can enhance the compound’s binding affinity and stability, while the benzofuran core can interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a fluorinated oxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in neuroprotection and as an ectonucleotidase inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a benzofuran core combined with a fluorinated oxolane moiety, contributing to its unique pharmacological profile. The presence of the fluorine atom may enhance lipophilicity and biological activity.

Neuroprotective Effects

Research indicates that benzofuran derivatives exhibit neuroprotective properties by mitigating excitotoxicity in neuronal cells. A study on related benzofuran derivatives demonstrated that specific substitutions on the benzofuran ring significantly influenced neuroprotective efficacy against NMDA-induced toxicity. For instance, compounds with methyl (-CH3) and hydroxyl (-OH) substitutions showed considerable protective effects at concentrations around 100 μM, comparable to established NMDA antagonists like memantine .

Antioxidant Activity

The antioxidant capabilities of benzofuran derivatives are notable. Compounds with specific functional groups have been shown to scavenge free radicals effectively and inhibit lipid peroxidation in rat brain homogenates. This suggests that this compound may also possess significant antioxidant properties, contributing to its neuroprotective effects .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicates that modifications on the benzofuran ring can lead to enhanced biological activity. For example, the introduction of electron-donating groups has been correlated with increased efficacy against neurotoxicity and oxidative stress .

Substitution Biological Activity Concentration (μM)
-CH3Neuroprotection100
-OHAntioxidant100
NoneControlN/A

Case Studies

  • Neuroprotection Against Excitotoxicity : In a study evaluating various benzofuran derivatives, this compound was included in a series of compounds tested for their ability to protect against NMDA-induced excitotoxicity. The compound exhibited significant protective effects, supporting its potential use in neurodegenerative disease models .
  • Antioxidant Evaluation : Another study assessed the antioxidant properties of related benzofuran derivatives using DPPH radical scavenging assays. Compounds similar to this compound demonstrated substantial radical scavenging activity, highlighting the importance of structural features in enhancing antioxidant capacity .

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-16(11-8-18-7-10(11)15)14(17)13-6-9-4-2-3-5-12(9)19-13/h2-6,10-11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQNFBPPHFXBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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